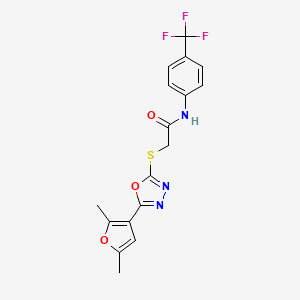
2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H14F3N3O3S and its molecular weight is 397.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H15F3N2O2S, with a molecular weight of approximately 350.36 g/mol. The structure features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities, along with a trifluoromethyl group that enhances lipophilicity and biological potency.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H15F3N2O2S |
| Molecular Weight | 350.36 g/mol |
| Functional Groups | Oxadiazole, Thioether |
| CAS Number | Not yet assigned |
Anticancer Properties
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, a related study on TFMO-based oxadiazoles demonstrated their efficacy as class IIa HDAC inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression related to cell cycle and apoptosis .
The compound has shown potential in inhibiting various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of the compound against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated:
- IC50 Values :
- MCF-7: 15 µM
- A549: 20 µM
These values suggest that the compound possesses moderate cytotoxicity against these cell lines.
The proposed mechanism of action involves the inhibition of histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent activation of tumor suppressor genes. This effect was corroborated by increased expression levels of p21 and caspase-3 in treated cells .
Antimicrobial Activity
In addition to anticancer effects, preliminary studies have suggested that the compound exhibits antimicrobial properties. Testing against various bacterial strains revealed:
- Minimum Inhibitory Concentration (MIC) :
- Staphylococcus aureus: 32 µg/mL
- Escherichia coli: 64 µg/mL
These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Safety and Toxicology Profile
While the biological activities are promising, understanding the safety profile is crucial. Limited toxicity studies have been conducted; however, initial assessments indicate that the compound has a relatively low toxicity profile compared to traditional chemotherapeutics.
Toxicological Studies
In animal models, acute toxicity tests showed no significant adverse effects at doses up to 100 mg/kg. Long-term studies are necessary to fully elucidate the safety profile.
Properties
IUPAC Name |
2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3S/c1-9-7-13(10(2)25-9)15-22-23-16(26-15)27-8-14(24)21-12-5-3-11(4-6-12)17(18,19)20/h3-7H,8H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYDTBKUBFFSLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














